molecular formula C15H9N3O2 B14267119 (E)-N,1-Bis(4-isocyanatophenyl)methanimine CAS No. 138705-79-0

(E)-N,1-Bis(4-isocyanatophenyl)methanimine

Katalognummer: B14267119
CAS-Nummer: 138705-79-0
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: NYPBHDQKNXWPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N,1-Bis(4-isocyanatophenyl)methanimine is an organic compound characterized by the presence of two isocyanate groups attached to a methanimine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,1-Bis(4-isocyanatophenyl)methanimine typically involves the reaction of 4-isocyanatobenzaldehyde with aniline under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N,1-Bis(4-isocyanatophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate groups under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of urethanes, ureas, and thiocarbamates.

Wissenschaftliche Forschungsanwendungen

(E)-N,1-Bis(4-isocyanatophenyl)methanimine has several scientific research applications:

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and polyureas.

    Materials Science: Employed in the development of high-performance coatings and adhesives.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.

    Industry: Utilized in the production of foams, elastomers, and sealants.

Wirkmechanismus

The mechanism of action of (E)-N,1-Bis(4-isocyanatophenyl)methanimine involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Methylenebis(phenyl isocyanate): A widely used isocyanate in the production of polyurethanes.

    Toluene diisocyanate: Another important isocyanate used in the manufacture of flexible foams.

    Hexamethylene diisocyanate: Used in the production of coatings and adhesives.

Uniqueness

(E)-N,1-Bis(4-isocyanatophenyl)methanimine is unique due to its specific structure, which allows for the formation of highly cross-linked polymers with enhanced mechanical properties. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

138705-79-0

Molekularformel

C15H9N3O2

Molekulargewicht

263.25 g/mol

IUPAC-Name

N,1-bis(4-isocyanatophenyl)methanimine

InChI

InChI=1S/C15H9N3O2/c19-10-17-14-3-1-12(2-4-14)9-16-13-5-7-15(8-6-13)18-11-20/h1-9H

InChI-Schlüssel

NYPBHDQKNXWPAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=C=O)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.